Tetraethyl butane-1,4-diylbis(phosphonate)

Description

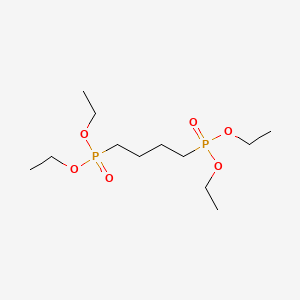

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(diethoxyphosphoryl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODFSBORIZJBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992716 | |

| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7203-67-0 | |

| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tetraethyl butane-1,4-diylbis(phosphonate)

Foreword for the Modern Researcher

In the rapidly evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation, the rational design of molecular components is paramount. Among these, the linker element in Proteolysis Targeting Chimeras (PROTACs) has emerged from a passive spacer to a critical determinant of efficacy. This guide is dedicated to a specific and versatile linker building block: Tetraethyl butane-1,4-diylbis(phosphonate) .

This document moves beyond a simple recitation of facts. It is structured to provide a deep, mechanistic understanding of the synthesis and a practical, interpretive guide to the characterization of this important molecule. As researchers and drug development professionals, your time is valuable. Therefore, this guide is designed to be a comprehensive resource, blending established chemical principles with the practical insights needed to confidently synthesize, verify, and apply this compound in your work. We will delve into the "why" behind the "how," ensuring that each step is not just a procedure to be followed, but a concept to be understood and potentially optimized.

The Strategic Importance of the Butane-1,4-diylbis(phosphonate) Linker

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is not merely a tether; it critically influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the prerequisite for the ubiquitination and subsequent degradation of the target protein.[1][2][]

The Tetraethyl butane-1,4-diylbis(phosphonate) linker offers a unique combination of properties:

-

Defined Geometry and Spacing: The four-carbon butane chain provides a specific and relatively rigid spacing between the two phosphonate groups, which can be crucial for optimizing the orientation of the two ends of the PROTAC.

-

Hydrophilicity and Polarity: The bis(phosphonate) moiety introduces polarity, which can enhance the solubility of the resulting PROTAC molecule. This is a significant consideration in drug design, as poor solubility can be a major hurdle.

-

Chemical Handles for Conjugation: The tetraethyl ester groups can be hydrolyzed to the corresponding phosphonic acids, providing reactive handles for conjugation to other molecular fragments.

Synthesis of Tetraethyl butane-1,4-diylbis(phosphonate): A Mechanistic Approach

The cornerstone of C-P bond formation in this context is the Michaelis-Arbuzov reaction . This reaction provides a robust and high-yielding pathway to phosphonates from trialkyl phosphites and alkyl halides.[4]

The Michaelis-Arbuzov Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium intermediate. This dealkylation step forms the final phosphonate product and a new alkyl halide.

Diagram 1: Generalized Mechanism of the Michaelis-Arbuzov Reaction for the Synthesis of Tetraethyl butane-1,4-diylbis(phosphonate).

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the Michaelis-Arbuzov reaction with dihaloalkanes. The key to successfully synthesizing the bisphosphonate is to control the stoichiometry to favor di-substitution.

Materials:

-

1,4-Dibromobutane

-

Triethyl phosphite (≥ 2.2 equivalents)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the hydrolysis of triethyl phosphite.

-

Charging of Reagents: Charge the flask with 1,4-dibromobutane (1.0 equivalent). Add triethyl phosphite (a slight excess, e.g., 2.2 to 2.5 equivalents) to the flask. The excess triethyl phosphite helps to drive the reaction to completion and ensure the formation of the di-substituted product.

-

Reaction: Heat the reaction mixture to 140-160°C with vigorous stirring. The reaction is typically performed neat (without solvent). The volatile byproduct, ethyl bromide, will distill off during the reaction, which helps to drive the equilibrium towards the products.

-

Monitoring the Reaction: The progress of the reaction can be monitored by ³¹P NMR spectroscopy. The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the product phosphonate signal will indicate the reaction's progression.

-

Workup and Purification:

-

After the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation. This is a critical step, as residual phosphite can interfere with subsequent applications.

-

The crude product can be further purified by vacuum fractional distillation to obtain the pure Tetraethyl butane-1,4-diylbis(phosphonate) as a colorless oil.

-

Comprehensive Characterization: A Multi-Technique Approach

The identity and purity of the synthesized Tetraethyl butane-1,4-diylbis(phosphonate) must be confirmed through a combination of spectroscopic techniques. The following sections detail the expected outcomes from each analysis.

Diagram 2: A typical experimental workflow for the characterization of Tetraethyl butane-1,4-diylbis(phosphonate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

³¹P NMR: This is the most diagnostic technique. A single resonance is expected, confirming the magnetic equivalence of the two phosphorus atoms. The chemical shift should be in the typical range for an alkyl phosphonate.

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. The expected signals are:

-

A triplet for the methyl protons of the ethyl groups.

-

A multiplet (likely a quartet of doublets due to coupling with both protons and phosphorus) for the methylene protons of the ethyl groups.

-

Multiplets for the methylene protons of the butane backbone.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, and the methylene carbons of the butane backbone. The carbons attached to the phosphorus will show coupling to the phosphorus atom.

Table 1: Predicted NMR Spectral Data for Tetraethyl butane-1,4-diylbis(phosphonate)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | ~ +30 to +33 | Singlet | - | P=O |

| ¹H | ~ 4.1 | m | ~ 7 (H-H), ~ 8 (H-P) | -O-CH₂ -CH₃ |

| ~ 1.8 | m | - | P-CH₂ -CH₂- | |

| ~ 1.6 | m | - | P-CH₂-CH₂ - | |

| ~ 1.3 | t | ~ 7 | -O-CH₂-CH₃ | |

| ¹³C | ~ 61 (d) | Doublet | ~ 6 (C-P) | -O-CH₂ -CH₃ |

| ~ 28 (d) | Doublet | ~ 140 (C-P) | P-CH₂ -CH₂- | |

| ~ 21 (d) | Doublet | ~ 5 (C-P) | P-CH₂-CH₂ - | |

| ~ 16 (d) | Doublet | ~ 6 (C-P) | -O-CH₂-CH₃ |

Note: The predicted values are based on known data for similar phosphonate esters. Actual values may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For a closely related analog, Tetraethyl ethylenebisphosphonate, the top mass-to-charge ratio (m/z) peaks in the GC-MS are reported at 165 and 173.[5] This suggests that fragmentation of the butane analog will likely involve cleavages of the P-C and C-C bonds.

Table 2: Predicted Major Fragments in the Mass Spectrum of Tetraethyl butane-1,4-diylbis(phosphonate)

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

| 330 | [M]⁺ | Molecular Ion |

| 301 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 287 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 193 | [(EtO)₂P(O)CH₂CH₂CH₂CH₂]⁺ | Cleavage of a P-C bond |

| 165 | [(EtO)₂P(O)CH₂CH₂]⁺ | Cleavage of the butane chain |

| 137 | [(EtO)₂P(O)]⁺ | Loss of the butane chain |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected Key Vibrational Frequencies in the FTIR Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1250 | P=O stretch | Phosphonate |

| ~ 1020-1050 | P-O-C stretch | Phosphonate ester |

| ~ 2850-2980 | C-H stretch | Alkyl groups |

The strong absorbance of the P=O bond is particularly characteristic of phosphonates.[6][7]

Applications in Drug Development: The PROTAC Linker

As previously mentioned, Tetraethyl butane-1,4-diylbis(phosphonate) is a valuable building block for the synthesis of PROTACs.[8][9][10][11] The linker's role is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[1][2][12]

The design of the linker is a critical aspect of PROTAC development, as its length, rigidity, and chemical composition can significantly impact the efficacy of the final molecule.[2] The butane-1,4-diylbis(phosphonate) linker provides a defined length and polarity that can be advantageous in certain systems. The phosphonate groups can also potentially form hydrogen bonds with the target protein or the E3 ligase, further stabilizing the ternary complex.

Conclusion: A Versatile Tool for Targeted Protein Degradation

Tetraethyl butane-1,4-diylbis(phosphonate) is a molecule of significant interest for researchers in drug discovery and development. Its synthesis via the well-established Michaelis-Arbuzov reaction is straightforward and scalable. A comprehensive suite of analytical techniques, including NMR, MS, and FTIR, can be used to unequivocally confirm its structure and purity. As a linker in PROTAC design, it offers a unique set of properties that can be leveraged to create potent and selective protein degraders. This guide has provided the foundational knowledge and practical insights necessary for the confident synthesis, characterization, and application of this valuable chemical tool.

References

- BenchChem. (2025). Evaluating PROTAC Efficacy: A Comparative Guide to Linker Chemistry, Featuring m-PEG4-phosphonic acid ethyl ester. BenchChem.

- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.

- BOC Sciences. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BOC Sciences.

-

Amsbio. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate), AMS.T17049-500-MG. Amsbio. Retrieved from [Link]

- Zenobi, M. C., et al. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276.

-

ResearchGate. (n.d.). An ATR-FTIR study of different phosphonic acids in aqueous solution. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Michaelis–Arbuzov reaction. Wikipedia. Retrieved from [Link]

-

MedChemExpress. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate). MedChemExpress. Retrieved from [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetraethyl ethylenebisphosphonate. PubChem. Retrieved from [Link]

-

Immunomart. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate). Immunomart. Retrieved from [Link]

Sources

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetraethyl ethane-1,2-diylbis(phosphonate) | 995-32-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethyl butane-1,4-diylbis(phosphonate)

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Tetraethyl butane-1,4-diylbis(phosphonate), a key organophosphorus compound, holds significant potential in various scientific domains, notably as a linker in Proteolysis Targeting Chimeras (PROTACs) for drug development.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, offering a foundational understanding for researchers. We will delve into its synthesis, spectroscopic signature, chemical reactivity, and potential applications, underpinned by established principles of organophosphorus chemistry. This document is designed to be a practical resource, combining theoretical insights with actionable experimental protocols.

Introduction: The Significance of Bisphosphonates in Modern Research

Bisphosphonates are a class of organophosphorus compounds characterized by two phosphonate groups. Their unique chemical architecture imparts a range of valuable properties, from high affinity for bone minerals to their use as stable bioisosteres of phosphates in medicinal chemistry.[3] Tetraethyl butane-1,4-diylbis(phosphonate) extends this utility by incorporating a flexible butane linker, making it an attractive building block in the modular design of complex molecules. Its primary application lies in the burgeoning field of PROTACs, where it can serve as a linker to connect a target protein binder and an E3 ligase binder.[1][2] Understanding the fundamental properties of this linker is paramount for the rational design and synthesis of effective targeted therapies.

Molecular Structure and Core Physical Properties

Tetraethyl butane-1,4-diylbis(phosphonate) possesses a symmetrical structure with two diethyl phosphonate groups connected by a four-carbon alkyl chain.

Caption: Molecular structure of Tetraethyl butane-1,4-diylbis(phosphonate).

Table 1: Core Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₂₈O₆P₂ | [1] |

| Molecular Weight | 330.29 g/mol | [4] |

| CAS Number | 7203-67-0 | [1] |

| Appearance | Likely a clear, colorless liquid | Based on similar tetraalkyl bisphosphonates[5] |

| Melting Point | Not available | Data not found in the searched literature. |

| Boiling Point | Not available | Expected to be high due to molecular weight and polarity. |

| Density | Not available | Data not found in the searched literature. |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) and sparingly soluble in water. | General property of phosphonate esters. |

Synthesis: The Michaelis-Arbuzov Reaction

The most direct and widely employed method for the synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) is the Michaelis-Arbuzov reaction.[6] This reaction facilitates the formation of a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[7]

Caption: Synthetic workflow for Tetraethyl butane-1,4-diylbis(phosphonate).

Causality Behind Experimental Choices

-

Excess Triethyl Phosphite: Utilizing an excess of triethyl phosphite helps to ensure the complete conversion of the 1,4-dibromobutane and can help drive the reaction towards the desired bis-phosphonate product.

-

Neat Reaction Conditions: The Michaelis-Arbuzov reaction is often performed without a solvent, which simplifies the workup procedure.[8]

-

Elevated Temperature: The reaction typically requires heating to proceed at a reasonable rate.[8]

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the oxidation of the trialkyl phosphite.

Step-by-Step Experimental Protocol

This protocol is a representative procedure and may require optimization.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reactant Charging: The flask is charged with 1,4-dibromobutane (1.0 equivalent).

-

Reaction Initiation: The 1,4-dibromobutane is heated to 150-160°C with vigorous stirring.

-

Addition of Phosphite: Triethyl phosphite (2.2 equivalents) is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product signal. The reaction is typically complete within 4-6 hours.[8]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature.

-

Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~ 4.1 | quintet | ~ 7 | O-CH₂ -CH₃ |

| ~ 1.8 | m | P-CH₂ -CH₂ | ||

| ~ 1.6 | m | P-CH₂-CH₂ | ||

| ~ 1.3 | t | ~ 7 | O-CH₂-CH₃ | |

| ¹³C NMR | ~ 62 | d | ~ 6 | O -CH₂-CH₃ |

| ~ 25 | t | ~ 140 | P -CH₂-CH₂ | |

| ~ 20 | t | ~ 15 | P-CH₂-C H₂ | |

| ~ 16 | d | ~ 6 | O-CH₂-C H₃ | |

| ³¹P NMR | ~ 30-33 | s | P |

-

¹H NMR: The spectrum is expected to show four distinct signals corresponding to the ethoxy and butane backbone protons. The methylene protons of the ethoxy group will appear as a quintet due to coupling with the adjacent methyl protons. The protons of the butane chain will appear as multiplets.

-

¹³C NMR: The carbon spectrum will show signals for the ethoxy and butane carbons. The carbons directly attached to the phosphorus atom will exhibit doublet or triplet splitting due to ¹J(P,C) and ²J(P,C) coupling, respectively.[10]

-

³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the magnetic equivalence of the two phosphorus atoms. The chemical shift is anticipated to be in the range of +30 to +33 ppm, which is characteristic of alkyl phosphonates.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions characteristic of the phosphonate group.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980-2850 | Medium-Strong | C-H stretching (alkyl) |

| ~ 1250 | Strong | P=O stretching |

| ~ 1050-1020 | Strong | P-O-C stretching |

| ~ 790 | Medium | C-P stretching |

The most prominent feature will be the intense P=O stretching vibration around 1250 cm⁻¹.[11] The P-O-C and C-P stretching vibrations will also be observable.[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 330. The fragmentation pattern will likely involve the loss of ethoxy groups and cleavage of the butane chain.[12]

Chemical Reactivity and Stability

Hydrolysis

Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid.[13] This reaction is a critical transformation for applications where the free phosphonic acid is required, for instance, in bone targeting applications.

Caption: Hydrolysis of Tetraethyl butane-1,4-diylbis(phosphonate).

This is a general protocol for the hydrolysis of phosphonate esters.[14]

-

Reaction Setup: Dissolve Tetraethyl butane-1,4-diylbis(phosphonate) in a suitable solvent (e.g., dioxane or water).

-

Acid Addition: Add an excess of concentrated hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux for several hours.

-

Monitoring: Monitor the reaction progress by ³¹P NMR, observing the shift of the phosphorus signal.

-

Workup: After completion, remove the solvent and excess acid under reduced pressure to yield the crude phosphonic acid.

Reduction

The phosphonate group is generally stable to common reducing agents.

Thermal Stability

Tetraethyl butane-1,4-diylbis(phosphonate) is expected to be thermally stable at temperatures typically used for its synthesis and handling.

Applications in Drug Development and Beyond

The primary application of Tetraethyl butane-1,4-diylbis(phosphonate) is in the construction of PROTACs.[1][2] The butane linker provides flexibility, allowing the two ends of the PROTAC to effectively bind to their respective protein targets. The phosphonate groups can also be hydrolyzed to the corresponding phosphonic acids, which can be used to target bone tissue due to their high affinity for hydroxyapatite.[15] This opens up possibilities for the development of bone-targeted therapies.

Safety and Handling

While a specific safety data sheet for Tetraethyl butane-1,4-diylbis(phosphonate) was not found, general precautions for handling organophosphorus compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Tetraethyl butane-1,4-diylbis(phosphonate) is a valuable and versatile building block in chemical synthesis, particularly for applications in drug discovery. Its synthesis via the Michaelis-Arbuzov reaction is straightforward, and its chemical properties are well-defined within the context of organophosphorus chemistry. This guide provides a solid foundation for researchers working with this compound, offering insights into its synthesis, characterization, and reactivity. Further research to determine its precise physical properties and to explore its full potential in various applications is warranted.

References

- Comparative Analysis of ³¹P NMR Chemical Shifts for Diethyl Alkyl Phosphon

- PubChem Compound Summary for CID 15455, Tetraethyl methylenediphosphonate.

- Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibr

- PubChem Compound Summary for CID 70446, Tetraethyl ethylenebisphosphonate.

- TETRAETHYL-(3,4-DIMETHYLPHENYLAMINO)-METHYLENE-BIS-PHOSPHONATE - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- Tetraethyl 3-Methylcyclohex-3-ene-1,1-bis(phosphonate) - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- Keglevich, G., & Bálint, E. (2021).

- Analyzes of alkyl phosphon

- Roulier, M., et al. (2009). Study of bisphosphonates by matrix-assisted laser desorption/ionization mass spectrometry--influence of alkali atoms on fragmentation patterns. Rapid communications in mass spectrometry, 23(9), 1234–1240.

- Tetraethyl butane-1,4-diylbis(phosphon

- Bálint, E., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7586.

- Ren, R., et al. (2018). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Organic Letters, 20(21), 6952-6956.

- DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum. ChemicalBook.

- The P–O stretching region in the infrared spectra of samples 2, 11, and 14.

- Savignac, P., & Teulade, M. P. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2208–2243.

- CAS No : 7203-67-0 | Product Name : Tetraethyl butane-1,4-diylbis(phosphonate).

- Savignac, P., & Teulade, M. P. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2208–2243.

- Musafia, B., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Frontiers in Chemistry, 9, 735048.

- Chen, Y., et al. (2004). 31P NMR probes of chemical dynamics: paramagnetic relaxation enhancement of the (1)H and (31)P NMR resonances of methyl phosphite and methylethyl phosphate anions by selected metal complexes. Journal of the American Chemical Society, 126(15), 4933–4941.

- Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts - SpectraBase.

- Thomas, L. C., & Chittenden, R. A. (1964). Characteristic infrared absorption frequencies of organophosphorus compounds—II. P O (X) bonds. Spectrochimica Acta, 20(3), 489-502.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- A Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of ω-Bromoalkylphosphon

- Band spectra and structure of CP-molecules.

- Keglevich, G., & Bálint, E. (2021).

- Lin, J. H. (1996). Bisphosphonates: a review of their pharmacokinetic properties. Bone, 18(2), 75–85.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- Infrared Spectrometry. MSU chemistry.

- Tetraethyl methylenediphosphon

- Daasch, L. W., & Smith, D. C. (1951). Infrared Spectra of Phosphorus Compounds. Analytical Chemistry, 23(6), 853-868.

- Afonso, C., et al. (2007). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Journal of the American Society for Mass Spectrometry, 18(10), 1846–1856.

- Mass Spectrometry - Fragmentation P

- Keglevich, G., & Bálint, E. (2021).

- Where can I find the infrared band positions for phosphorus compounds?. Chemistry Stack Exchange.

- 31 Phosphorus NMR. University of Ottawa.

- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.

- 31P NMR Study on Some Phosphorus-Containing Compounds.

- Michaelis-Arbuzov Synthesis of Alkyl Phosphonates: Application Notes and Protocols for Drug Discovery. Benchchem.

- Fragment

- Michaelis–Arbuzov reaction. Wikipedia.

- Layered metal(IV)

- 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.

- MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. A.

Sources

- 1. erepo.uef.fi [erepo.uef.fi]

- 2. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetraethyl methylenediphosphonate | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 11. Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibrations [opg.optica.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

The Role of Alkyl-Phosphonate Linkers in PROTAC Design: A Technical Guide Featuring Tetraethyl butane-1,4-diylbis(phosphonate)

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the tripartite structure: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that conjugates the two.[3][4] While significant attention is often given to the protein-binding ligands, the linker is a crucial determinant of a PROTAC's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[1][2] This technical guide provides an in-depth exploration of alkyl-phosphonate linkers, with a specific focus on Tetraethyl butane-1,4-diylbis(phosphonate), a commercially available building block for PROTAC synthesis.[5][6] We will delve into the mechanistic principles of PROTACs, the specific contributions of the linker to their function, and provide a comprehensive experimental framework for the characterization of PROTACs incorporating such linkers.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function as molecular matchmakers, bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity to form a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] A key feature of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[1][2]

EtO - P - (CH2)4 - P - OEt | | OEt OEt

Caption: Logical flow from linker properties to PROTAC performance metrics. [7]

Experimental Validation of PROTACs with Alkyl-Phosphonate Linkers

A multi-faceted approach is essential to validate the on-target degradation and assess the overall performance of a PROTAC. The following experimental workflow outlines the key assays.

Caption: A streamlined experimental workflow for PROTAC characterization.

Step-by-Step Protocol: Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the protein of interest.

-

PROTAC stock solution (e.g., in DMSO).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against the POI.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. This data is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Step-by-Step Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To provide evidence for the formation of the POI-PROTAC-E3 ligase ternary complex and to assess its stability.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., streptavidin-coated).

-

Biotinylated E3 ligase.

-

PROTAC.

-

Protein of interest.

-

Running buffer.

Procedure:

-

Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.

-

Analyte Injection: Sequentially inject the PROTAC, followed by the target protein, over the sensor surface.

-

Data Analysis: A significant increase in the response units (RU) upon injection of the target protein in the presence of the PROTAC indicates the formation of a stable ternary complex. [7]

Concluding Remarks and Future Perspectives

While Tetraethyl butane-1,4-diylbis(phosphonate) is a readily available linker for PROTAC synthesis, its specific impact on degradation efficacy and pharmacokinetic properties requires empirical determination. Based on the known properties of its constituent parts, it is hypothesized that this linker could offer advantages in terms of solubility and potentially unique interactions within the ternary complex. The experimental framework outlined in this guide provides a systematic approach for researchers to evaluate PROTACs incorporating this and other novel linkers. As the field of targeted protein degradation continues to evolve, a deeper understanding of the intricate role of the linker will be paramount in the design of next-generation therapeutics.

References

-

Tetraethyl butane-1,4-diylbis(phosphonate) | PROTAC Linkers | MedChemExpress (Japanese). [Link]

-

Development of biophysical methods for characterization of PROTACs - DiVA portal. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]

-

PhosphoTAC and PhosTAC mechanisms of action for and key differences between these technologies. - ResearchGate. [Link]

-

Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Tetraethyl butane-1,4-diylbis(phosphonate) in Common Organic Solvents

Introduction

Tetraethyl butane-1,4-diylbis(phosphonate) is an organophosphorus compound with the chemical formula C₁₂H₂₈O₆P₂ and a molecular weight of 330.3 g/mol .[1] Its structure is characterized by a central four-carbon butane chain flanked by two phosphonate ester groups. Each phosphorus atom is double-bonded to an oxygen atom and single-bonded to two ethoxy groups. This compound and its analogs are of interest in various fields, including as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of its solubility in common organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical techniques.

This technical guide provides a comprehensive overview of the predicted solubility of Tetraethyl butane-1,4-diylbis(phosphonate), an in-depth experimental protocol for its solubility determination, and a discussion of the underlying chemical principles governing its solubility profile.

Predicted Solubility Profile of Tetraethyl butane-1,4-diylbis(phosphonate)

The two phosphonate groups (O=P(OEt)₂) are the primary sites for polar interactions. The phosphoryl oxygen (P=O) can act as a hydrogen bond acceptor, and the overall group has a significant dipole moment. The butane chain and the four ethyl groups contribute to the nonpolar character of the molecule. The interplay between these polar and nonpolar regions will dictate the compound's solubility in various organic solvents.

General Solubility Predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the phosphonate oxygens can act as hydrogen bond acceptors, the absence of acidic protons on the compound limits its ability to act as a hydrogen bond donor. Solubility is expected to be moderate.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but do not have acidic protons for hydrogen bonding. The polar phosphonate groups will interact favorably with the dipoles of these solvents, likely leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar butane backbone and ethyl groups will have favorable van der Waals interactions with these solvents. However, the polar phosphonate groups will be poorly solvated, likely resulting in lower solubility compared to polar aprotic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. It is anticipated that Tetraethyl butane-1,4-diylbis(phosphonate) will exhibit good solubility in these solvents.

The following table summarizes the predicted solubility of Tetraethyl butane-1,4-diylbis(phosphonate) in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Polar Protic | Methanol | 5.1 | Moderately Soluble | Hydrogen bond accepting capability of phosphonate groups. |

| Ethanol | 4.3 | Moderately Soluble | Similar to methanol, but slightly less polar. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | Strong dipole-dipole interactions with phosphonate groups. |

| Acetonitrile | 5.8 | Soluble | Favorable dipole-dipole interactions. | |

| Acetone | 5.1 | Soluble | Good balance of polar and nonpolar characteristics. | |

| Ethyl Acetate | 4.4 | Soluble | Ester group can interact with the phosphonate groups. | |

| Tetrahydrofuran (THF) | 4.0 | Soluble | Ether oxygen can act as a hydrogen bond acceptor. | |

| Nonpolar | Toluene | 2.4 | Sparingly Soluble | Favorable interactions with the alkyl chains, but poor solvation of polar groups. |

| Hexane | 0.1 | Sparingly Soluble to Insoluble | Primarily van der Waals interactions with the alkyl part of the molecule. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Soluble | Good dipole-dipole interactions. |

| Chloroform | 4.1 | Soluble | Capable of weak hydrogen bonding and strong dipole interactions. |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.[2][3][4][5][6]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a standardized experimental method is crucial. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8][9][10][11]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

Tetraethyl butane-1,4-diylbis(phosphonate) (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Tetraethyl butane-1,4-diylbis(phosphonate) to several vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of Tetraethyl butane-1,4-diylbis(phosphonate) in the same solvent with known concentrations.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or GC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of Tetraethyl butane-1,4-diylbis(phosphonate) in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor.

-

Factors Influencing Solubility

The solubility of Tetraethyl butane-1,4-diylbis(phosphonate) is governed by the thermodynamics of the dissolution process, which is influenced by several factors:

-

Intermolecular Forces: The balance of van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the solute and solvent molecules is the primary determinant of solubility. For Tetraethyl butane-1,4-diylbis(phosphonate), the polar phosphonate groups will favor interactions with polar solvents, while the nonpolar alkyl chains will favor interactions with nonpolar solvents.

Caption: Influence of intermolecular forces on solubility.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature. However, this relationship should be determined experimentally for each solute-solvent system.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. It is essential to use high-purity materials for accurate determinations.

Conclusion

While specific experimental data is pending, a strong theoretical framework based on molecular structure allows for the prediction of the solubility of Tetraethyl butane-1,4-diylbis(phosphonate) in a variety of common organic solvents. Its amphiphilic nature suggests a nuanced solubility profile, with a preference for polar aprotic and chlorinated solvents. For researchers and professionals in drug development and chemical synthesis, the detailed shake-flask protocol provided in this guide offers a reliable method for obtaining precise solubility data. This information is critical for optimizing reaction conditions, purification processes, and the formulation of products containing this versatile organophosphorus compound.

References

-

Scribd. Common Organic Solvents: Table of Properties. [Link]

-

Owlcation. Common Solvents Used in Organic Chemistry: Table of Properties. (2020). [Link]

-

Pharmaffiliates. CAS No : 7203-67-0 | Product Name : Tetraethyl butane-1,4-diylbis(phosphonate). [Link]

-

Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]

-

University of Rochester. COMMON SOLVENT PROPERTIES. [Link]

-

Hoye, T.R. Properties of Common Organic Solvents. (2022). [Link]

-

Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]

-

Wikipedia. Organophosphate. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. (2017). [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

- 1. Descriptors for the Prediction of Partition Coefficients and Solubilities of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Properties of Solvents Used in Organic Chemistry [murov.info]

- 5. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Fingerprinting of Tetraethyl butane-1,4-diylbis(phosphonate): An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characterization of Tetraethyl butane-1,4-diylbis(phosphonate), a molecule of interest in materials science and as a synthetic building block. For researchers, scientists, and professionals in drug development, precise analytical data is the cornerstone of innovation. This document is structured to deliver not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the accurate identification and quality assessment of this organophosphorus compound.

Introduction: The Molecular Blueprint

Tetraethyl butane-1,4-diylbis(phosphonate) is a bifunctional organophosphorus compound characterized by a central butane bridge connecting two diethyl phosphonate groups. Its symmetrical structure and the presence of multiple NMR-active nuclei and characteristic infrared absorption bands make it an ideal candidate for thorough spectroscopic analysis. Understanding its spectral signature is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical systems.

This guide will delve into the expected Nuclear Magnetic Resonance (¹H, ¹³C, and ³¹P NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. The causality behind the predicted spectral features will be explained, providing a framework for both predictive analysis and empirical data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Tetraethyl butane-1,4-diylbis(phosphonate), a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of its molecular framework. The following predictions are based on established principles of NMR spectroscopy and comparative data from structurally similar compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Tetraethyl butane-1,4-diylbis(phosphonate) is expected to be relatively simple due to the molecule's symmetry. The spectrum is typically recorded in a deuterated solvent such as chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.10 | Quartet (q) | 8H | -OCH₂ CH₃ |

| ~ 1.85 | Multiplet (m) | 4H | -P-CH₂ CH₂- |

| ~ 1.65 | Multiplet (m) | 4H | -P-CH₂CH₂ - |

| ~ 1.32 | Triplet (t) | 12H | -OCH₂CH₃ |

Rationale Behind the Predictions:

-

The ethoxy group protons (-OCH₂CH₃) are expected to show a characteristic quartet for the methylene protons (split by the adjacent methyl protons) and a triplet for the terminal methyl protons (split by the adjacent methylene protons). The methylene protons are deshielded due to the adjacent electronegative oxygen atom, hence their downfield chemical shift.

-

The protons of the butane bridge are diastereotopic due to the chiral phosphorus centers (even though the molecule as a whole is achiral). This will likely lead to more complex multiplets for the two sets of methylene protons in the butane chain, rather than simple triplets. The protons closer to the electron-withdrawing phosphonate groups (-P-CH₂-) will be more deshielded and appear further downfield.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the chemically non-equivalent carbon atoms. Due to the molecule's symmetry, only four distinct carbon signals are expected.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 61.5 | -OC H₂CH₃ |

| ~ 28.0 | -P-C H₂CH₂- |

| ~ 22.5 | -P-CH₂C H₂- |

| ~ 16.5 | -OCH₂C H₃ |

Rationale Behind the Predictions:

-

The carbon atoms of the ethoxy groups are readily assigned, with the carbon directly attached to the oxygen (-OCH₂-) being more deshielded.

-

The carbon atoms of the butane bridge will be influenced by the phosphorus atoms, with the carbon directly bonded to phosphorus (-P-CH₂-) being more deshielded than the adjacent methylene carbon. The signals for the carbons attached to phosphorus will also exhibit coupling to the ³¹P nucleus, resulting in doublets in a proton-coupled ¹³C spectrum.

Predicted ³¹P NMR Spectral Data

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds.[1] For Tetraethyl butane-1,4-diylbis(phosphonate), a single resonance is expected in the proton-decoupled ³¹P NMR spectrum due to the chemical equivalence of the two phosphorus atoms.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ 28 - 32 | Singlet | P |

Rationale Behind the Prediction:

-

The chemical shift of the phosphorus-31 nucleus in alkyl phosphonates is influenced by the nature of the substituents. For diethyl alkyl phosphonates, the chemical shifts typically fall in the range of +24 to +33 ppm relative to 85% H₃PO₄.[2] The butane bridge is not expected to significantly shift the resonance outside of this range.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Tetraethyl butane-1,4-diylbis(phosphonate).

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm for ¹H and ¹³C).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire a standard one-pulse spectrum.

-

For ¹³C NMR, acquire a proton-decoupled spectrum using a standard pulse program.

-

For ³¹P NMR, acquire a proton-decoupled spectrum using an appropriate pulse program and reference to an external standard of 85% H₃PO₄.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (for ¹H and ¹³C) or the external standard (for ³¹P).

-

Integrate the signals in the ¹H NMR spectrum.

-

Logical Workflow for NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Tetraethyl butane-1,4-diylbis(phosphonate) will be dominated by absorptions from the P=O, P-O-C, and C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Strong | C-H stretching (alkyl) |

| 1250-1230 | Very Strong | P=O stretching |

| 1170-1150 | Strong | P-O-C stretching |

| 1050-950 | Very Strong | P-O -C stretching |

Rationale Behind the Predictions:

-

The most characteristic and intense absorption will be the P=O stretching vibration, which is a strong indicator of the phosphonate group.[3]

-

The P-O-C stretching vibrations typically appear as a series of strong bands in the fingerprint region.

-

The C-H stretching vibrations from the ethyl and butyl groups will be prominent in the 2850-2980 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

For a liquid sample like Tetraethyl butane-1,4-diylbis(phosphonate), the simplest method is to use a neat sample between salt plates.

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of the neat liquid sample onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

-

Instrument Setup and Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For Tetraethyl butane-1,4-diylbis(phosphonate), electron ionization (EI) or electrospray ionization (ESI) can be employed.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of Tetraethyl butane-1,4-diylbis(phosphonate) (C₁₂H₂₈O₆P₂) is 330.30 g/mol . A peak corresponding to the molecular ion or a protonated molecule [M+H]⁺ (m/z 331.1) should be observable, particularly with a soft ionization technique like ESI.

-

Major Fragment Ions: Under EI conditions, organophosphates often undergo characteristic fragmentation pathways.[4] A plausible fragmentation pattern is outlined below.

Proposed Fragmentation Pathway

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Rationale for Fragmentation:

-

Loss of an ethyl radical (-C₂H₅) or an ethoxy radical (-OC₂H₅) from the molecular ion are common initial fragmentation steps for diethyl phosphonates.

-

Subsequent fragmentation can involve the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement.

-

Cleavage of the P-C bond of the butane bridge can also occur, leading to smaller fragment ions containing a single phosphonate group.

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation:

-

Prepare a dilute solution of Tetraethyl butane-1,4-diylbis(phosphonate) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup and Data Acquisition:

-

Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Set an appropriate temperature program for the GC oven to ensure good separation.

-

The mass spectrometer can be operated in electron ionization (EI) mode.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 50-400).

-

-

Data Analysis:

-

Identify the peak corresponding to Tetraethyl butane-1,4-diylbis(phosphonate) in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the observed fragmentation pattern with the proposed pathway.

-

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and self-validating system for the comprehensive characterization of Tetraethyl butane-1,4-diylbis(phosphonate). The predicted data and protocols outlined in this guide offer a robust framework for researchers to confirm the structure and purity of this compound. By understanding the underlying principles of each spectroscopic technique, scientists can confidently interpret their experimental results and ensure the integrity of their materials, a critical step in any research or development endeavor.

References

-

Koskela, H. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B, 878(17-18), 1365-1381. [Link]

-

Schopfer, L. M., Lockridge, O., & Blake, T. A. (2009). Mass spectrometric analyses of organophosphate insecticide oxon protein adducts. Environmental Health Perspectives, 117(4), 527-535. [Link]

-

Wist, J., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 934-940. [Link]

-

Wist, J., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]

-

Wist, J., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]

-

Tanner, S., & Leung, S. (1996). Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. Vibrational Spectroscopy, 12(2), 171-182. [Link]

-

Barcelo, D., & Honing, M. (2006). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. Rapid Communications in Mass Spectrometry, 10(14), 1745-1752. [Link]

-

Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). [Link]

Sources

- 1. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]

- 4. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on Heterocyclic Intermediates in Drug Discovery

Foreword by the Senior Application Scientist:

In the landscape of modern medicinal chemistry, the precise identification and application of molecular building blocks are paramount. The query regarding CAS number 7203-67-0 has uncovered a point of ambiguity within public databases that warrants clarification for the scientific community. While CAS number 7203-67-0 is formally assigned to Tetraethyl butane-1,4-diylbis(phosphonate) , a linker used in PROTAC synthesis, the intent behind such a detailed request often points towards a more functionally versatile intermediate in drug development.[1][2]

Our analysis suggests a likely interest in 2-Amino-5-bromo-4-methylpyridine (CAS Number: 98198-48-2), a compound for which a wealth of application data exists, aligning with the depth and scope of this guide.[3][4] This document will first address the properties of the queried CAS number 7203-67-0 and then provide a comprehensive technical guide on 2-Amino-5-bromo-4-methylpyridine, a cornerstone intermediate for synthetic and medicinal chemists.

Part 1: Profile of CAS Number 7203-67-0

-

Compound Name: Tetraethyl(1,4-butylene)bisphosphonate[5]

-

Synonyms: TETRAETHYLBUTYLENE-1,4-DIPHOSPHONATE[5]

-

Primary Application: This molecule is identified as an alkyl chain-based PROTAC (Proteolysis Targeting Chimera) linker, utilized in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit specific E3 ubiquitin ligases to a target protein, leading to its degradation. The linker is a critical component that connects the target-binding and E3 ligase-binding moieties.

Physicochemical Properties

| Property | Value |

| CAS Number | 7203-67-0[5] |

| Molecular Formula | C₁₂H₂₈O₆P₂[5] |

| Molecular Weight | 330.29 g/mol [5] |

| Boiling Point | 415.8 °C at 760 mmHg[5][6] |

| Density | 1.099 g/cm³[5] |

Part 2: An In-depth Guide to 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2)

This section provides a detailed exploration of 2-Amino-5-bromo-4-methylpyridine, a highly versatile pyridine derivative that serves as a foundational building block in the synthesis of novel therapeutic agents.[7]

Section 2.1: Core Molecular Data and Physicochemical Properties

This substituted pyridine derivative is a cornerstone intermediate in medicinal chemistry, valued for its unique arrangement of functional groups that allow for diverse and strategic chemical modifications.[8][9]

| Property | Value |

| IUPAC Name | 5-bromo-4-methylpyridin-2-amine[3] |

| CAS Number | 98198-48-2[3] |

| Molecular Formula | C₆H₇BrN₂[3] |

| Molecular Weight | 187.04 g/mol [3] |

| Appearance | Pale yellow crystalline solid[8] |

| Melting Point | 148-151 °C[4][10] |

| Solubility | Soluble in methanol[10] |

Section 2.2: Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug discovery, and the specific substitution pattern of 2-Amino-5-bromo-4-methylpyridine makes it exceptionally useful.[7]

-

Nucleophilic Amino Group: The amino group at the 2-position serves as a versatile handle for constructing fused heterocyclic systems.[7] It is also critical for forming key hydrogen bond interactions within the ATP-binding pockets of many protein kinases, making it a common feature in kinase inhibitors.[11]

-

Reactive Bromine Atom: The bromine at the 5-position is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[12] This allows for the strategic introduction of diverse aryl and heteroaryl moieties to systematically explore structure-activity relationships (SAR).[7] The carbon-bromine bond is weaker than a carbon-chlorine bond, making this compound generally more reactive and allowing for milder reaction conditions compared to its chloro analog.[11]

-

Modulating Methyl Group: The methyl group at the 4-position provides steric and electronic modulation, influencing the molecule's reactivity and the binding affinity of its derivatives.[7]

Key Therapeutic Areas:

-

Oncology: This compound is a critical intermediate for synthesizing targeted therapies, particularly kinase inhibitors.[8] Derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, as well as inhibitors for the Abl and Src families of tyrosine kinases.[8][11]

-

Agrochemicals: It is employed in the formulation of effective pesticides, herbicides, and fungicides.[9]

-

Neurological Disorders: The aminopyridine scaffold is used to develop pharmaceuticals targeting specific receptors in the brain.[9]

Section 2.3: Synthesis Protocol: Electrophilic Bromination

A common and high-yield method for preparing 2-Amino-5-bromo-4-methylpyridine is the selective electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).[12] This method is advantageous as it avoids the formation of di-brominated or other isomeric by-products.[12][13]

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via a regioselective bromination reaction.

Materials & Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 2-Amino-4-methylpyridine (1.0 eq) in DMF (e.g., 5 mL per gram of starting material).[12]

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Addition of Brominating Agent: Slowly add a solution of NBS (1.0 eq) in DMF dropwise to the cooled pyridine solution, maintaining the low temperature.[12]

-

Reaction: Allow the reaction to warm to approximately 20°C and stir for 8-10 hours.[13]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]

-

Precipitation: Pour the reaction mixture into water. A brown solid should precipitate.[12][13]

-

Filtration & Washing: Filter the solid using a Büchner funnel and wash thoroughly with deionized water.[12]

-

Purification: Further wash the dried solid with acetonitrile to remove impurities.[12]

-

Drying: Filter the purified solid and dry completely to obtain the final product. The expected yield is approximately 80%.[12][13]

Sources

- 1. Tetraethylbutane-1,4-diylbis(phosphonate) , ≥95% , 7203-67-0 - CookeChem [cookechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-5-溴-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. molbase.com [molbase.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [wap.guidechem.com]

"understanding the flexibility of phosphonate linkers in PROTAC design"

An In-Depth Technical Guide:

Authored by: A Senior Application Scientist

Introduction: The Linker as the Choreographer of Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's own ubiquitin-proteasome machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements. While the warhead and E3 ligase ligand provide the specificity, the linker is far from a passive spacer; it is the critical component that dictates the spatial orientation and dynamics of the resulting ternary complex (POI-PROTAC-E3 ligase). The linker's length, rigidity, and chemical composition are paramount to a PROTAC's efficacy, influencing everything from ternary complex formation and stability to cell permeability and pharmacokinetic properties.

Among the diverse chemical scaffolds employed as PROTAC linkers, phosphonates offer a unique combination of properties that are increasingly being explored. This guide provides an in-depth technical overview of the role and flexibility of phosphonate linkers in PROTAC design, offering insights into their synthesis, conformational behavior, and impact on degrader efficacy.

The Physicochemical Uniqueness of the Phosphonate Moiety

The strategic incorporation of a phosphonate group within a PROTAC linker can confer several advantages, stemming from its distinct electronic and structural characteristics.

-

Tetrahedral Geometry and Phosphate Mimicry: The phosphorus atom in a phosphonate group maintains a tetrahedral geometry, akin to the phosphate backbone of nucleic acids and phosphorylated amino acids. This structural mimicry can be exploited to engage in specific interactions within the cellular environment.

-

Enhanced Metabolic Stability: The substitution of a labile P-O bond in a phosphate with a robust P-C bond in a phosphonate significantly enhances metabolic stability, a crucial attribute for any therapeutic agent.

-

Tunable Ionization State: Phosphonic acids are diprotic and, at physiological pH, typically exist as a monoanion or dianion. This negative charge can improve aqueous solubility and cellular retention. The esterification of the phosphonate group to a neutral phosphonate ester allows for a modulation of these properties, which can be critical for achieving the desired balance between solubility and cell permeability.

-

Hydrogen Bonding Capabilities: The oxygen atoms of the phosphonate group can act as hydrogen bond acceptors, contributing to the stability of the ternary complex through interactions with the POI or the E3 ligase.

Synthesis and Conjugation of Phosphonate Linkers: A Step-by-Step Approach

The synthesis of a phosphonate-containing PROTAC typically involves the preparation of a bifunctional linker that can be sequentially conjugated to the E3 ligase ligand and the POI warhead. A generalized synthetic workflow is outlined below.

Protocol 1: Synthesis of a PROTAC with an 8-Carbon Alkyl Phosphonate Linker

This protocol describes a common strategy involving the initial alkylation of an E3 ligase ligand, followed by hydrolysis of the phosphonate ester and subsequent amide coupling to the POI warhead.

Part A: Alkylation of the E3 Ligase Ligand

-

Reaction Setup: To a solution of the E3 ligase ligand (e.g., pomalidomide, 1.0 equivalent) in anhydrous dimethylformamide (DMF), add diethyl 8-bromooctylphosphonate (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Reaction Conditions: Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pomalidomide-linker conjugate.

Part B: Hydrolysis of the Diethyl Phosphonate

-

Reaction Setup: Dissolve the purified pomalidomide-linker conjugate from Part A (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition: Add bromotrimethylsilane (TMSBr) (3.0-5.0 equivalents) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of methanol. Concentrate the mixture under reduced pressure. The resulting crude phosphonic acid is often used in the next step without further purification.

Part C: Amide Coupling to the POI Warhead

-

Reaction Setup: Dissolve the crude phosphonic acid from Part B (1.0 equivalent) and an amine-functionalized POI warhead (e.g., (+)-JQ1-amine derivative, 1.1 equivalents) in anhydrous DMF.

-

Reagent Addition: Add a coupling agent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Conformational Dynamics of Phosphonate Linkers

The flexibility of the PROTAC linker is a double-edged sword. While a certain degree of flexibility is necessary to allow the warhead and E3 ligase ligand to adopt a productive orientation for ternary complex formation, excessive flexibility can lead to an entropic penalty upon binding and a higher population of non-productive conformations. Phosphonate linkers, with their combination of rotatable P-C and C-C bonds, contribute to this conformational landscape.

Computational Modeling of Linker Flexibility

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of PROTAC linkers. By simulating the PROTAC in different solvent environments, researchers can gain insights into how the linker's flexibility influences the molecule's overall shape and physicochemical properties, such as its propensity to adopt "chameleonic" conformations that shield polar groups to facilitate cell membrane passage.

Caption: A representative computational workflow for analyzing phosphonate linker flexibility.

Experimental Characterization using ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique for characterizing phosphonate-containing molecules. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, providing direct information about the state of the phosphonate group (e.g., protonation state, coordination to metal ions). Changes in the ³¹P NMR spectrum upon binding to the POI or E3 ligase can provide insights into the conformational changes adopted by the linker within the binary and ternary complexes.

Impact of Phosphonate Linkers on Ternary Complex Formation and PROTAC Efficacy

The ultimate measure of a PROTAC's success is its ability to efficiently degrade the target protein. The flexibility and physicochemical properties of the phosphonate linker directly impact this efficacy by influencing the formation and stability of the ternary complex.